2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group attached to the phenyl ring and two methyl groups on the quinoline ring, which may influence its chemical properties and biological activities.
Scientific Research Applications
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Mode of Action
It’s known that boronic acids and their esters, which this compound may be related to, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Boronic acids and their esters are known to participate in sm cross-coupling reactions, which involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid. For instance, the pH level can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could potentially impact its effectiveness.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 6,8-Dimethylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Uniqueness
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFXNTUGVSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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